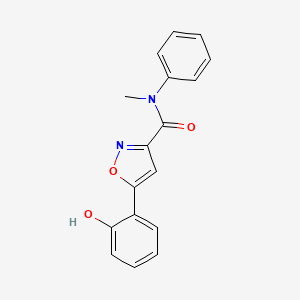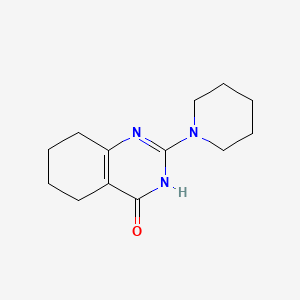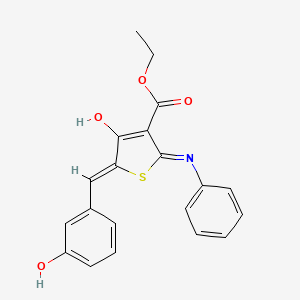![molecular formula C24H21NO B3719104 5-(2-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B3719104.png)
5-(2-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
概要
説明
5-(2-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a complex organic compound belonging to the phenanthridine family. Phenanthridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered attention due to its potential therapeutic properties and unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine typically involves multi-step organic reactions. One common method includes the condensation of N-arylmethylene-2-naphthylamines with 5-phenyl-1,3-cyclohexanediones in various solvents . Another approach involves the use of α-tetralone and aryl aldehydes in the presence of ammonium acetate under methanol or ethanol media . These reactions often require specific conditions such as controlled temperatures and the presence of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.
化学反応の分析
Types of Reactions
5-(2-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
科学的研究の応用
5-(2-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine has several scientific research applications:
作用機序
The mechanism of action of 5-(2-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis . Additionally, it can inhibit the activity of enzymes like DNA topoisomerases, further contributing to its anticancer effects .
類似化合物との比較
Similar Compounds
Sanguinarine: A benzo[c]phenanthridine alkaloid with significant biological activities, including anticancer and anti-inflammatory effects.
Chelerythrine: Another benzo[c]phenanthridine alkaloid known for its antimicrobial and anticancer properties.
Uniqueness
5-(2-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is unique due to its specific structural features and the presence of a methoxy group, which can influence its biological activity and chemical reactivity. Its ability to interact with DNA and inhibit topoisomerase activity sets it apart from other similar compounds .
特性
IUPAC Name |
5-(2-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO/c1-26-22-13-7-6-12-20(22)24-19-11-5-4-10-18(19)23-17-9-3-2-8-16(17)14-15-21(23)25-24/h2-3,6-9,12-15H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGAGNIZWPKJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C4=C2CCCC4)C5=CC=CC=C5C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-methoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B3719037.png)

![5-(1,3-benzodioxol-5-yl)-3-ethyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3719039.png)

![2-(1-{[3-(IMIDAZOL-1-YL)PROPYL]AMINO}ETHYLIDENE)INDENE-1,3-DIONE](/img/structure/B3719044.png)

![2-[(2-PHENOXYETHYL)SULFANYL]-1,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3719058.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-morpholino-4(3H)-pyrimidinone](/img/structure/B3719067.png)

![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(1H)-one](/img/structure/B3719077.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B3719092.png)
![6-(methoxymethyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B3719093.png)

